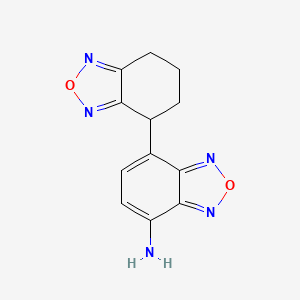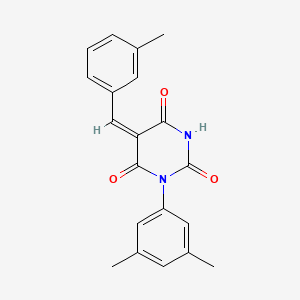
1-(3,5-dimethylphenyl)-5-(3-methylbenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,5-dimethylphenyl)-5-(3-methylbenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione is a chemical compound with potential applications in scientific research. The compound is also known as DMBA-Pyrimidinetrione and has been synthesized using different methods.
Mecanismo De Acción
The mechanism of action of 1-(3,5-dimethylphenyl)-5-(3-methylbenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione is not fully understood. However, it has been reported to inhibit the activity of certain enzymes involved in the growth of cancer cells. The compound has also been reported to induce apoptosis, a process of programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
1-(3,5-dimethylphenyl)-5-(3-methylbenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been reported to exhibit anti-inflammatory, antioxidant, and antitumor activities. The compound has also been reported to inhibit the growth of cancer cells. The compound can also induce apoptosis, a process of programmed cell death, in cancer cells. However, the biochemical and physiological effects of the compound are still being studied.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(3,5-dimethylphenyl)-5-(3-methylbenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has several advantages for lab experiments. The compound is easy to synthesize and can be obtained in high yields. It is also stable under normal laboratory conditions. However, the compound has some limitations for lab experiments. It has low solubility in water, which can limit its use in certain experiments. The compound is also relatively new, and more research is needed to fully understand its properties and potential applications.
Direcciones Futuras
There are several future directions for the research on 1-(3,5-dimethylphenyl)-5-(3-methylbenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione. One direction is to study the mechanism of action of the compound in more detail. Another direction is to investigate the potential applications of the compound in the treatment of other diseases, such as inflammation and neurodegenerative disorders. Additionally, the compound can be used as a lead compound for the development of new drugs with improved properties and efficacy. Further research is needed to fully understand the potential of 1-(3,5-dimethylphenyl)-5-(3-methylbenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione in scientific research and drug development.
Conclusion:
1-(3,5-dimethylphenyl)-5-(3-methylbenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione is a chemical compound with potential applications in scientific research. The compound has been synthesized using different methods and has been reported to exhibit anti-inflammatory, antioxidant, and antitumor activities. The compound can also induce apoptosis, a process of programmed cell death, in cancer cells. However, more research is needed to fully understand the properties and potential applications of the compound. The compound can be used as a lead compound for the development of new drugs for the treatment of cancer and other diseases.
Métodos De Síntesis
1-(3,5-dimethylphenyl)-5-(3-methylbenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been synthesized using different methods. One of the methods involves the reaction between 3,5-dimethylbenzaldehyde and 3-methylbenzylamine in the presence of acetic acid and ammonium acetate. The reaction mixture is heated at 120°C for several hours to yield the desired product. Another method involves the reaction between 3,5-dimethylbenzaldehyde and 3-methylbenzylamine in the presence of a catalytic amount of piperidine. The reaction mixture is heated at 100°C for several hours to yield the desired product.
Aplicaciones Científicas De Investigación
1-(3,5-dimethylphenyl)-5-(3-methylbenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has potential applications in scientific research. The compound has been reported to exhibit anti-inflammatory, antioxidant, and antitumor activities. It has also been reported to inhibit the growth of cancer cells. The compound can be used as a lead compound for the development of new drugs for the treatment of cancer and other diseases.
Propiedades
IUPAC Name |
(5E)-1-(3,5-dimethylphenyl)-5-[(3-methylphenyl)methylidene]-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O3/c1-12-5-4-6-15(8-12)11-17-18(23)21-20(25)22(19(17)24)16-9-13(2)7-14(3)10-16/h4-11H,1-3H3,(H,21,23,25)/b17-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCGUHWNXFONWKF-GZTJUZNOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C=C2C(=O)NC(=O)N(C2=O)C3=CC(=CC(=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)/C=C/2\C(=O)NC(=O)N(C2=O)C3=CC(=CC(=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-(acetylamino)phenyl]-2-(2-fluorophenyl)acetamide](/img/structure/B5101074.png)
![2-{[(3-nitro-1H-pyrazol-1-yl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5101078.png)
![1-[2-(2,2-dimethyl-4-phenyltetrahydro-2H-pyran-4-yl)ethyl]pyrrolidine hydrochloride](/img/structure/B5101079.png)
![3-{5-[(3-{2-[(3,4-dimethylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-2-furyl}-4-methylbenzoic acid](/img/structure/B5101090.png)
![N~1~-cyclopropyl-N~2~-(4-fluorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide](/img/structure/B5101103.png)
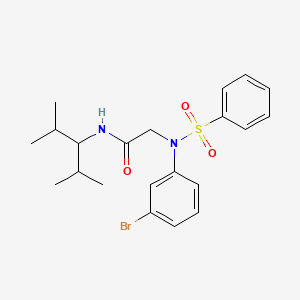
![N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-ethyl-N,5-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B5101112.png)

![4-methyl-N-{2-[(4-methylphenyl)thio]ethyl}benzenesulfonamide](/img/structure/B5101118.png)
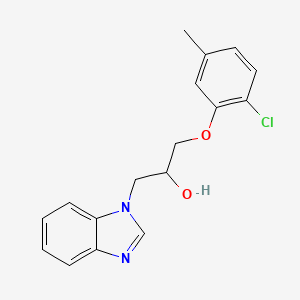
![2,2'-tricyclo[3.3.1.1~3,7~]decane-1,3-diylbis(N,N-diphenylacetamide)](/img/structure/B5101134.png)
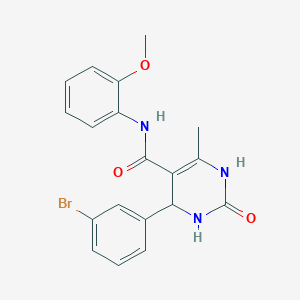
![1-(4-butylphenyl)-5-methyl-N-[3-(4-morpholinyl)propyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5101145.png)
